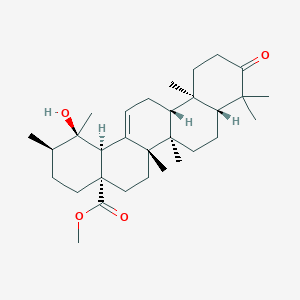

3-Oxopomolic acid methyl ester

Description

Overview of Triterpenoid (B12794562) Chemistry in Biological Research

Triterpenoids are a large and structurally diverse class of naturally occurring organic compounds, composed of thirty carbon atoms. rsc.org These molecules are biosynthesized in plants, fungi, and marine organisms through the cyclization of squalene (B77637). mdpi.com The resulting polycyclic structures can be further modified by various functional groups, leading to a vast array of derivatives, including alcohols, aldehydes, ketones, and esters. rsc.org

In the realm of biological research, triterpenoids have garnered significant attention due to their wide spectrum of pharmacological activities. researchgate.net Preclinical studies have demonstrated that these compounds exhibit a range of properties, including anti-inflammatory, antiviral, antioxidant, and anticancer effects. rsc.orgmdpi.com The structural complexity and diverse bioactivity of triterpenoids make them a valuable source of lead compounds in drug discovery and development. rsc.org Pentacyclic triterpenoids, characterized by their five-ring structure, are particularly prominent and are categorized into several types, such as lupane, oleanane, and ursane (B1242777), based on their carbon skeleton. researchgate.net

Contextualization of Pomolic Acid within Natural Product Chemistry

Pomolic acid, also known as benthamic acid, is a pentacyclic triterpenoid belonging to the ursane type. japsonline.comjapsonline.com Its chemical structure is defined by a 30-carbon skeleton arranged in five six-membered rings, featuring hydroxyl groups at positions C-3 and C-19, and a carboxyl group at C-17. japsonline.com First isolated from the peels of apples, pomolic acid has since been identified in various plant species, particularly within the Rosaceae and Lamiaceae families. japsonline.comjapsonline.com

As a naturally occurring compound, pomolic acid has been the subject of research to elucidate its biological properties. Studies have indicated that pomolic acid exhibits several pharmacological effects, with its anti-cancer activities being notably investigated. japsonline.com Research has shown its potential to inhibit the growth of tumor cells and induce apoptosis. medchemexpress.com For instance, it has been reported to trigger mitochondria-dependent apoptotic cell death in leukemia cell lines and inhibit the invasion of breast cancer cells. japsonline.com The presence of reactive functional groups, such as the hydroxyl and carboxyl groups, allows for further chemical modification to explore its structure-activity relationships. japsonline.com

Significance of Methyl Ester Derivatives in Research

The conversion of a carboxylic acid to its methyl ester derivative is a common and significant strategy in chemical and pharmaceutical research. This modification, known as esterification, can profoundly influence the physicochemical properties of a molecule. researchgate.net One of the key impacts is the increase in lipophilicity, which can affect a compound's solubility, absorption, and distribution within biological systems. nih.gov

In drug discovery, methyl esters are often utilized as prodrugs. A prodrug is an inactive or less active form of a drug that is metabolized into the active form within the body. ontosight.ai Esterification can improve a drug's oral bioavailability by masking polar carboxylic acid groups, thereby facilitating its passage through cell membranes. Once absorbed, cellular enzymes, such as esterases, can hydrolyze the ester back to the active carboxylic acid. ontosight.ai

Furthermore, the creation of methyl ester derivatives is a valuable tool in organic synthesis and the generation of compound libraries for screening. sigmaaldrich.comorganic-chemistry.org It serves as a protective group for carboxylic acids during chemical reactions and allows for the systematic modification of a lead compound to explore its structure-activity relationship. researchgate.net The "magic methyl" effect, where the addition of a methyl group can significantly alter pharmacological properties, highlights the importance of such modifications in medicinal chemistry. nih.gov

3-Oxopomolic Acid Methyl Ester: A Profile

This compound is a derivative of the natural product pomolic acid. biosynth.com It is classified as a triterpenoid and is characterized by the presence of a ketone group at the C-3 position and a methyl ester group at the C-28 position of the pomolic acid scaffold. biocrick.com

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below. This information is critical for its handling, storage, and application in a research setting.

| Property | Value | Source |

| CAS Number | 14440-23-4 | biocrick.com |

| Molecular Formula | C31H48O4 | biocrick.com |

| Molecular Weight | 484.7 g/mol | biocrick.com |

| Physical Description | Powder | biocrick.com |

| Purity | >98% | biocrick.com |

| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | chemfaces.com |

| Storage | Store in a sealed, cool, and dry condition. Stock solutions can be stored at -20°C for several months. | biocrick.comglpbio.com |

Research and Applications

This compound is primarily available as a research chemical. biocrick.com Its applications in a laboratory setting include its use as a reference standard for analytical purposes, in pharmacological research to investigate its biological activities, and as a synthetic precursor for the creation of other novel compounds. biocrick.comchemfaces.com It has been isolated from the herbs of Agrimonia pilosa. chemfaces.com While extensive research on the specific biological activities of this compound is not widely published, its structural relationship to pomolic acid suggests that it may be investigated for similar pharmacological properties.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C31H48O4 |

|---|---|

Molecular Weight |

484.7 g/mol |

IUPAC Name |

methyl (1R,2R,4aS,6aR,6aS,6bR,8aR,12aR,14bS)-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-2H-picene-4a-carboxylate |

InChI |

InChI=1S/C31H48O4/c1-19-11-16-31(25(33)35-8)18-17-28(5)20(24(31)30(19,7)34)9-10-22-27(4)14-13-23(32)26(2,3)21(27)12-15-29(22,28)6/h9,19,21-22,24,34H,10-18H2,1-8H3/t19-,21+,22-,24-,27+,28-,29-,30-,31+/m1/s1 |

InChI Key |

GPXGNEOCDRUGFF-PHYBDTGBSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)[C@@H]2[C@]1(C)O)C)C(=O)OC |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1(C)O)C)C(=O)OC |

Origin of Product |

United States |

Natural Occurrence and Isolation of Precursor Compounds

Plant Sources and Distribution of Pomolic Acid

Pomolic acid is found across a variety of plant families. It has been reported in at least 39 plant species from 19 families. The families with the highest number of species containing pomolic acid are Rosaceae (the rose family) and Lamiaceae (the mint family). While widely distributed, the concentration of pomolic acid in these plant sources is often very low.

Some notable plant sources include:

Apples (Malus domestica)

Rosemary (Rosmarinus officinalis)

Loquats (Eriobotrya japonica)

Coco Plum (Chrysobalanus icaco)

Sanguisorba officinalis

Melissa officinalis

Hyptis mutabilis

Rosa sterilis

Polylepis racemosa

Table 1: Selected Plant Sources of Pomolic Acid

| Plant Species | Family | Plant Part |

|---|---|---|

| Agrimonia pilosa | Rosaceae | Aerial Parts |

| Chaenomeles sinensis | Rosaceae | Fruit |

| Chrysobalanus icaco | Chrysobalanaceae | Leaf |

| Euscaphis japonica | Staphyleaceae | Aerial Part |

| Hyptis capitata | Lamiaceae | Aerial Part |

| Ilex pubescens | Aquifoliaceae | Stem |

| Jatropha macrantha | Euphorbiaceae | Aerial Part |

| Lavandula spica | Lamiaceae | Aerial Part |

| Cecropia pachystachya | Urticaceae | Leaf |

Data sourced from multiple scientific reports.

The extraction and purification of pomolic acid from plant material involve multi-step laboratory procedures. A common approach begins with the use of a solvent to create a crude extract. For instance, methyl tert-butyl ether (MTBE) has been used effectively for this initial extraction.

Following the initial extraction, the crude mixture undergoes further purification, typically through chromatography. This technique separates pomolic acid from other compounds in the extract based on their chemical properties. The final step often involves recrystallization, for example, using a hexane-diethyl ether mixture, to obtain the compound in a highly pure form. The yield of pomolic acid through direct extraction can be up to 1 mg per gram of plant material, as seen in the case of Euscaphis japonica. Quantitative analysis of pomolic acid content in extracts can also be performed using advanced techniques like two-dimensional heteronuclear NMR (qNMR) spectroscopy.

Agrimonia pilosa, also known as hairy agrimony, is a perennial herb in the Rosaceae family and is a well-documented source of pomolic acid. Phytochemical analyses have revealed that triterpenes are among the main chemical constituents of this plant, with pomolic acid being identified alongside other bioactive triterpenoids like corosolic acid, euscaphic acid, and ursolic acid. The presence of these compounds contributes to the plant's significant phytochemical profile.

Biosynthetic Origin of Pomolic Acid

Pomolic acid, like other triterpenoids, is a secondary metabolite derived from a complex biosynthetic pathway within the plant cell. The fundamental building blocks for its intricate structure are produced via the mevalonate (B85504) pathway.

The mevalonate (MVA) pathway is a crucial metabolic route in eukaryotes, archaea, and some bacteria that produces essential five-carbon building blocks. The pathway begins with acetyl-CoA and, through a series of enzymatic reactions, produces isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These two molecules are the universal precursors for the synthesis of a vast class of over 30,000 biomolecules known as isoprenoids, which includes triterpenoids. Key enzymes in this pathway include HMG-CoA synthase and HMG-CoA reductase.

The biosynthesis of the characteristic pentacyclic structure of pomolic acid begins with the linear C30 hydrocarbon, squalene (B77637). Squalene is first converted to 2,3-oxidosqualene (B107256) by the enzyme squalene epoxidase. This epoxide is the pivotal precursor for the cyclization process.

The cyclization of 2,3-oxidosqualene is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). These enzymes facilitate a complex cascade of reactions involving protonation, ring closures, and molecular rearrangements. The specific folding of the 2,3-oxidosqualene substrate within the enzyme's active site determines the final triterpene skeleton that is formed, such as α-amyrin, β-amyrin, or lupeol. For ursane-type triterpenoids like pomolic acid, the cyclization leads to the formation of an α-amyrin skeleton, which is then further modified by other enzymes to produce the final pomolic acid structure.

Synthetic Strategies and Chemical Derivatization of 3 Oxopomolic Acid Methyl Ester

Total and Partial Synthesis Approaches

The generation of 3-Oxopomolic acid methyl ester can be achieved through semi-synthesis starting from naturally abundant precursors. This approach is often more practical than total synthesis due to the complex, stereochemically rich scaffold of the triterpenoid (B12794562).

Synthesis from Pomolic Acid Precursors

The most direct synthetic route to this compound begins with its natural precursor, pomolic acid (3β,19α-dihydroxy-urs-12-en-28-oic acid). This transformation involves two principal chemical steps: the selective oxidation of the hydroxyl group at the C-3 position and the subsequent esterification of the carboxylic acid at C-28.

The first step is the oxidation of the secondary alcohol at C-3 to a ketone. This must be performed selectively to avoid altering the tertiary hydroxyl group at C-19 or the double bond at C-12. A variety of reagents are suitable for this transformation, including chromium-based reagents like Jones reagent (CrO₃ in aqueous acetone/sulfuric acid) or pyridinium (B92312) chlorochromate (PCC), as well as milder options like Dess-Martin periodinane. In biosynthetic pathways, this oxidation is often accomplished with high specificity by cytochrome P450 enzymes. oup.combeilstein-journals.orgbeilstein-journals.org

Following the oxidation to 3-oxopomolic acid, the final step is the esterification of the C-28 carboxylic acid. This is typically achieved by reacting the intermediate with methanol (B129727) in the presence of an acid catalyst to yield the final product, this compound.

Regioselective Transformations of Related Triterpenoids (e.g., Tormentic Acid, Euscaphic Acid)

The strategy often involves regioselective acylation, a process where one hydroxyl group is selectively protected (e.g., as an ester) over others due to differences in steric hindrance or reactivity. rsc.orgnih.gov Once the desired hydroxyl groups are protected, the unprotected ones can be chemically modified. For instance, to convert tormentic acid to pomolic acid, the hydroxyl group at C-2 would need to be removed. This can be accomplished through a deoxygenation process, such as the Saito photochemical reduction, which is known for its utility in selectively deoxygenating secondary alcohols. researchgate.netkisti.re.kr After the desired scaffold is achieved, the protecting groups are removed, and the resulting pomolic acid can be converted to this compound as described previously.

Derivatization for Structure-Activity Relationship Studies

The biological activity of a natural product can often be enhanced or modified through chemical derivatization. For this compound, these modifications are focused on key positions of the triterpenoid skeleton to probe their importance in biological interactions, forming the basis of structure-activity relationship (SAR) studies.

Introduction of C-3 and C-11 Oxo Groups and Other Modifications

The functional group at the C-3 position is a critical determinant of biological activity in many triterpenoids. The conversion of the natural 3β-hydroxyl group of pomolic acid to the 3-oxo group found in the title compound is a primary example of such a derivatization. SAR studies have shown that for some ursane-type triterpenoids, the presence of a C-3 hydroxyl group is more essential for cytotoxicity than a ketone, while for others, the opposite may be true. rsc.org Therefore, the synthesis of the 3-oxo derivative is a crucial step in evaluating the compound's therapeutic potential.

Another position of significant interest on the ursane (B1242777) skeleton is C-11. The introduction of an oxo group at this position has been shown to modulate the activity of related triterpenoids. For example, in the biosynthesis of glycyrrhetinic acid, a C-11 oxo group is installed by a specific cytochrome P450 enzyme, β-amyrin-11-oxidase. oup.com This suggests that similar enzymatic or chemical oxidation strategies could be employed to create 11-oxo derivatives of this compound for SAR studies, potentially leading to compounds with improved activity profiles.

Esterification Methods for Carboxylic Acid Moieties in Triterpenoids

The C-28 carboxylic acid is another common target for derivatization. Esterification of this group, particularly to a methyl ester, can significantly alter the compound's physicochemical properties, such as lipophilicity and cell membrane permeability, which in turn can affect its bioavailability and biological activity. While various esterification methods exist, acid-catalyzed protocols are among the most frequently employed.

Acid-catalyzed esterification, also known as Fischer esterification, is a well-established method for converting carboxylic acids to esters. The reaction involves heating the carboxylic acid with an excess of alcohol (in this case, methanol) in the presence of a strong acid catalyst. The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then undergoes proton transfer and elimination of a water molecule to yield the ester. The process is reversible, and the use of excess alcohol helps to drive the equilibrium toward the product side.

Several acid catalysts can be used for this transformation, each with specific advantages. The choice of catalyst and reaction conditions can be optimized to achieve high yields for triterpenoid substrates.

| Catalyst System | Description | Typical Conditions |

|---|---|---|

| Sulfuric Acid (H₂SO₄) | A strong, common, and inexpensive mineral acid catalyst. | The triterpenoid is dissolved in a large excess of methanol, and a catalytic amount of concentrated H₂SO₄ is added. The mixture is typically refluxed for several hours until the reaction is complete. |

| Boron Trichloride-Methanol (BCl₃-MeOH) | A highly effective reagent system where the catalyst protonates a carbonyl oxygen, making the acid significantly more reactive. | The sample is treated with a BCl₃-methanol solution (e.g., 12% w/w) and heated at a moderate temperature (e.g., 60 °C) for a short period (5-10 minutes). |

| Trimethylchlorosilane-Methanol (TMSCl-MeOH) | A convenient system for preparing methyl esters under relatively mild conditions. It is efficient for a wide range of carboxylic acids. | The reaction is often carried out at room temperature by reacting the amino acid with methanol in the presence of TMSCl for 12-24 hours. |

| Acetyl Chloride-Methanol | In this system, acetyl chloride reacts with methanol in situ to generate HCl, which acts as the catalyst. This method avoids the direct use of corrosive gaseous HCl. | Anhydrous methanol is cooled, and acetyl chloride is added slowly. The triterpenoid is then added to this solution and heated (e.g., 70 °C) for about an hour. |

Base-Catalyzed Transesterification Methodologies

Base-catalyzed transesterification is a common and efficient method for converting one ester into another. In the context of this compound, this reaction would involve the exchange of the methyl group of the ester with a different alkyl or aryl group from an alcohol, facilitated by a basic catalyst. The general reaction is illustrated below:

This compound + R-OH (Alcohol) ⇌ 3-Oxopomolic acid R-ester + Methanol

The reaction is an equilibrium process. To drive the reaction toward the desired product (the new ester), a large excess of the reactant alcohol (R-OH) is typically used.

Mechanism of Base-Catalyzed Transesterification:

The reaction proceeds via a nucleophilic acyl substitution mechanism. The key steps are:

Formation of an Alkoxide: The basic catalyst, typically a strong base like sodium methoxide (B1231860) or potassium carbonate, deprotonates the reactant alcohol (R-OH) to form a nucleophilic alkoxide (RO⁻).

Nucleophilic Attack: The alkoxide attacks the electrophilic carbonyl carbon of the methyl ester of 3-Oxopomolic acid. This results in the formation of a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate collapses, leading to the departure of the methoxide ion (CH₃O⁻), which is a good leaving group.

Proton Transfer: The newly formed ester and the methoxide ion are in equilibrium with the starting alcohol and the alkoxide. The excess of the reactant alcohol shifts the equilibrium towards the formation of the desired product.

Potential Catalysts, Alcohols, and Reaction Conditions:

A variety of base catalysts can be employed for transesterification. The choice of catalyst and reaction conditions would depend on the specific alcohol being used and the desired reaction rate.

| Catalyst | Reactant Alcohol | Solvent | Typical Temperature (°C) |

| Sodium Methoxide (NaOMe) | Ethanol | Ethanol | Reflux |

| Potassium Carbonate (K₂CO₃) | Propanol | Propanol | Reflux |

| Sodium Hydroxide (NaOH) | Butanol | Butanol | Reflux |

| 1,8-Diazabicycloundec-7-ene (DBU) | Benzyl alcohol | Toluene | 80-110 |

Hypothetical Research Findings:

While specific experimental data for the base-catalyzed transesterification of this compound is not available, a hypothetical study could yield results similar to the following table. The yields would be dependent on factors such as reaction time, temperature, and the specific catalyst and alcohol used.

| Entry | Alcohol | Catalyst | Solvent | Reaction Time (h) | Yield (%) |

| 1 | Ethanol | NaOMe | Ethanol | 6 | 85 |

| 2 | n-Propanol | K₂CO₃ | n-Propanol | 8 | 78 |

| 3 | Isopropanol | NaH | Tetrahydrofuran | 12 | 65 |

| 4 | n-Butanol | NaOH | n-Butanol | 8 | 82 |

| 5 | Benzyl Alcohol | DBU | Toluene | 10 | 75 |

It is important to note that the presence of the ketone group at the C-3 position of the pomolic acid backbone could potentially lead to side reactions under strongly basic conditions, such as aldol (B89426) condensation or epimerization. Therefore, careful optimization of the reaction conditions would be crucial to achieve high yields of the desired transesterified products.

Mechanistic Insights into the Biological Action of 3 Oxopomolic Acid Methyl Ester

Signaling Pathway Modulation

Detailed research findings on how 3-Oxopomolic acid methyl ester modulates specific signaling pathways are not available.

AMP-Activated Protein Kinase (AMPK) Activation

No specific studies demonstrating the activation of the AMP-activated protein kinase (AMPK) pathway by this compound were found.

Regulation of Mammalian Target of Rapamycin (mTOR) Pathway Components (p70S6K, 4EBP1)

Information regarding the regulation of mTOR pathway components, such as p70S6K and 4EBP1, by this compound is not present in the current body of scientific literature.

Nuclear Factor-kappa B (NF-κB) Signaling Inhibition

There is no available evidence to describe the inhibitory effects of this compound on the NF-κB signaling pathway.

Mitogen-Activated Protein Kinase (MAPK) Pathway Downregulation

Research detailing the downregulation of the mitogen-activated protein kinase (MAPK) pathway by this compound could not be located.

Cell Cycle Arrest and Apoptosis Induction

Specific data on the induction of cell cycle arrest and apoptosis by this compound is not available.

Upregulation of p53 and p21 Expression

There are no research findings that indicate this compound upregulates the expression of p53 and p21.

Further research is required to elucidate the specific molecular mechanisms of this compound and its potential interactions with the cellular pathways mentioned above.

Caspase Cascade Activation

The activation of a cascade of cysteine-aspartic proteases, known as caspases, is a central feature of the apoptotic process. Research into the effects of pomolic acid has revealed its significant role in initiating this cascade, primarily through the intrinsic or mitochondrial pathway of apoptosis. nih.govspandidos-publications.comnih.gov

Studies have demonstrated that treatment with pomolic acid leads to the activation of specific initiator and executioner caspases. In various cancer cell lines, including leukemia, breast cancer, and glioblastoma, pomolic acid has been shown to trigger the activation of caspase-9 and caspase-3. nih.govspandidos-publications.comnih.gov Caspase-9 serves as a key initiator caspase in the intrinsic pathway. mdpi.com Its activation typically follows the disruption of the mitochondrial outer membrane and the subsequent release of cytochrome c into the cytoplasm. youtube.com

Experimental findings indicate that pomolic acid induces a dissipation of the mitochondrial transmembrane potential, an event that precedes the activation of caspases. nih.govspandidos-publications.com This disruption of mitochondrial integrity is a critical upstream event that leads to the assembly of the apoptosome, a protein complex that facilitates the activation of caspase-9. youtube.com Once activated, caspase-9 proceeds to cleave and activate downstream executioner caspases, most notably caspase-3. nih.govmdpi.com Caspase-3 is a primary executioner caspase that is responsible for the cleavage of numerous cellular substrates, ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis. nih.gov The activation of both caspase-9 and caspase-3 by pomolic acid confirms its pro-apoptotic activity through the mitochondrial-mediated pathway. nih.govnih.gov

| Cell Line | Initiator Caspase Activated | Executioner Caspase Activated | Reference |

| HL-60 (Leukemia) | Caspase-9 | Caspase-3 | nih.gov |

| MCF7 (Breast Cancer) | Caspase-9 | Caspase-3 | nih.gov |

| GBM (Glioblastoma) | Caspase-9 | Caspase-3 | spandidos-publications.com |

Poly(ADP-ribose) Polymerase Cleavage

A crucial downstream event following the activation of executioner caspases like caspase-3 is the cleavage of Poly(ADP-ribose) Polymerase (PARP). nih.gov PARP is a nuclear enzyme primarily involved in DNA repair and the maintenance of genomic stability. During apoptosis, the cleavage of PARP by caspase-3 is considered a hallmark of the process.

Research on pomolic acid has confirmed its ability to induce PARP cleavage. In studies involving MCF7 human breast cancer cells, treatment with pomolic acid resulted in the activation of PARP, alongside the activation of caspase-9 and caspase-3. nih.gov The cleavage of the 116 kDa PARP protein by caspase-3 generates two specific fragments: an 89 kDa catalytic fragment and a 24 kDa DNA-binding domain fragment.

This proteolytic inactivation of PARP serves two main purposes in the context of apoptosis. Firstly, it prevents the enzyme from carrying out its DNA repair functions, which would be counterproductive to the cell's programmed demise. By consuming NAD+ to synthesize poly(ADP-ribose) polymers at sites of DNA damage, active PARP can deplete the cell's energy reserves (in the form of NAD+ and ATP). Cleavage and inactivation by caspase-3 prevent this energy depletion, ensuring that sufficient ATP is available for the energy-dependent processes of apoptosis to proceed to completion. Secondly, the cleavage of PARP facilitates the process of cellular disassembly.

The finding that pomolic acid activates a pathway leading to PARP cleavage underscores its efficacy in promoting the complete and irreversible execution of the apoptotic program. nih.gov This action is a direct consequence of the upstream activation of the caspase cascade, solidifying the role of this compound's parent compound as a potent inducer of apoptosis.

| Compound | Target Protein | Effect | Cell Line | Reference |

| Pomolic Acid | Poly(ADP-ribose) Polymerase | Activation/Cleavage | MCF7 | nih.gov |

Structure Activity Relationship Sar Studies of 3 Oxopomolic Acid Methyl Ester and Its Analogs

Elucidation of Key Pharmacophores for Diverse Activities

The core pentacyclic structure of 3-Oxopomolic acid methyl ester serves as a rigid scaffold, positioning the functional groups in a specific orientation for interaction with biological targets. The key pharmacophoric elements are:

The A-ring: The presence of an oxygenated function at C-3 is a common feature in bioactive triterpenoids. In this compound, the 3-oxo group can act as a hydrogen bond acceptor. This is a modification from the 3β-hydroxyl group found in pomolic acid, which can act as both a hydrogen bond donor and acceptor. This seemingly minor change can significantly alter the binding affinity and selectivity for various protein targets.

The C-12(13) double bond: This feature, common to many ursane-type triterpenoids, contributes to the rigidity of the C- and D-rings and may be involved in hydrophobic interactions with target proteins.

The C-19 hydroxyl group: The α-hydroxyl group at the C-19 position is a distinguishing feature of pomolic acid derivatives and is considered a critical component of their pharmacophore for certain activities, including anticancer effects. japsonline.com It can act as a hydrogen bond donor and acceptor.

The C-28 methyl ester: The esterification of the C-28 carboxylic acid to a methyl ester modifies the polarity and steric bulk at this position. While a free carboxylic acid is sometimes crucial for activity, in other cases, the methyl ester can enhance cell permeability and lead to increased potency. nih.govmdpi.com For instance, some studies on ursolic acid derivatives have shown that converting the C-28 carboxylic acid to an amide or ester can enhance antitumor activity. nih.gov

Impact of Functional Group Modifications on Potency and Selectivity

Modifications of the functional groups on the ursane (B1242777) scaffold have a profound impact on the biological potency and selectivity of these compounds.

Modifications at the C-3 Position: The nature of the substituent at the C-3 position is a critical determinant of activity. The conversion of the 3β-hydroxyl group to a 3-oxo group, as in this compound, can modulate the electronic and steric properties of the A-ring. While direct comparative studies on the potency of this compound versus pomolic acid methyl ester are scarce, studies on other triterpenoids suggest that the 3-oxo group can influence cytotoxicity. For example, a study on ursane-type triterpenoids isolated from Sanguisorba officinalis reported that a 3-oxo derivative, 3-oxo-15α,19α-dihydroxyurs-12-en-28-oic acid, exhibited moderate cytotoxicity against A549 lung cancer cells. rsc.org

Modifications at the C-28 Position: The C-28 position is another hotspot for structural modification. The presence of a methyl ester at this position, as in this compound, alters the molecule's polarity and ability to form hydrogen bonds compared to the parent carboxylic acid. This can influence pharmacokinetic properties and interaction with target enzymes. While some studies suggest that a free carboxylic acid at C-28 is essential for certain activities, such as the inhibition of some enzymes, other research indicates that esterification can lead to enhanced anticancer activity. mdpi.com For instance, studies on oleanolic and ursolic acid derivatives have shown that the introduction of a methyl ester at C-28, combined with modifications at C-3, can lead to significant antiproliferative effects.

The following table summarizes the cytotoxic activities of pomolic acid and some of its derivatives against various cancer cell lines, illustrating the impact of functional group modifications.

| Compound | Modification | Cell Line | Activity (IC50/GI50 in µM) | Reference |

|---|---|---|---|---|

| Pomolic acid | 3β-OH, 28-COOH | SK-OV-3 (Ovarian) | 3.7 (in combination with cisplatin) | japsonline.com |

| Pomolic acid | 3β-OH, 28-COOH | A549 (Lung) | 5.6 - 10 | japsonline.com |

| Pomolic acid | 3β-OH, 28-COOH | THP-1 (Leukemia) | 3.2 | japsonline.com |

| Pomolic acid | 3β-OH, 28-COOH | MK-1 (Squamous) | 55 | japsonline.com |

| Pomolic acid | 3β-OH, 28-COOH | HeLa (Cervical) | 59 | japsonline.com |

| Pomolic acid | 3β-OH, 28-COOH | B16F10 (Melanoma) | 29 | japsonline.com |

| Pomolic acid-28-O-β-D-glucopyranosyl ester | 3β-OH, 28-COOGlc | HT-29 (Colon) | Inhibitory effect noted | nih.gov |

Other Modifications: The introduction of additional functional groups, such as hydroxyl or acetyl groups, in the triterpenoid (B12794562) core of ursane derivatives can significantly influence their biological activity and selectivity. mdpi.com For example, the presence of additional hydroxyl groups on the scaffold can sometimes weaken inhibitory activity against certain targets. nih.gov

Stereochemical Influences on Biological Activity

The α-orientation of the hydroxyl group at C-19 in pomolic acid and its derivatives is a key stereochemical feature. It is plausible that this specific orientation is crucial for positioning the hydroxyl group for optimal interaction with its biological targets. Any change in the stereochemistry at this position would likely alter the biological activity profile. For instance, in the broader class of ursane triterpenoids, the stereochemistry of substituents on the A-ring has been shown to be a determining factor for cytotoxicity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Analyses (if applicable)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that attempt to correlate the chemical structure of compounds with their biological activity. These models can be valuable tools for predicting the activity of new analogs and for guiding the design of more potent compounds.

As of the current literature review, no specific QSAR studies have been published for this compound. However, QSAR analyses have been performed on other series of ursane-type triterpenoids for various biological activities, such as anti-inflammatory and anticancer effects. These studies generally highlight the importance of descriptors related to the electronic properties, hydrophobicity, and steric features of the molecules.

For instance, a QSAR study on ursolic acid derivatives as anti-inflammatory agents might reveal that specific electronic properties of the A-ring and the lipophilicity of the C-28 substituent are critical for activity. researchgate.net Such findings for structurally related compounds could provide a theoretical framework for predicting which modifications to the this compound scaffold might lead to improved biological activity. Future QSAR studies that include this compound and its analogs would be invaluable for a more precise understanding of its SAR and for the rational design of novel derivatives.

Analytical Methodologies for Research and Characterization

Chromatographic Techniques

Chromatography is fundamental in separating 3-Oxopomolic acid methyl ester from complex mixtures, quantifying its presence, and assessing its purity. The choice of technique depends on the specific analytical goal.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for analyzing volatile and thermally stable compounds. For a triterpenoid (B12794562) derivative like this compound, derivatization might be employed to increase its volatility and prevent degradation at high temperatures, although as a methyl ester, it is more amenable to GC analysis than its carboxylic acid parent. nih.gov

In a typical GC-MS analysis, the sample is injected into the GC system, where it is vaporized and carried by an inert gas through a capillary column. sigmaaldrich.com The separation is based on the compound's boiling point and its interaction with the column's stationary phase. For methyl esters, columns with a non-polar or mid-polar stationary phase are often used. sigmaaldrich.com The GC oven temperature is programmed to ramp up gradually, allowing for the sequential elution of compounds. sigmaaldrich.com

After separation in the GC column, the molecule enters the mass spectrometer, which serves as a highly specific detector. nih.gov The molecule is ionized, commonly by electron ionization (EI), causing it to fragment into a unique pattern of smaller ions. nih.gov This fragmentation pattern, or mass spectrum, acts as a molecular fingerprint. The mass spectrum for this compound would be expected to show a molecular ion peak corresponding to its molecular weight, alongside characteristic fragment ions that help confirm its pentacyclic triterpenoid structure. smolecule.com By comparing the obtained mass spectrum with library data or the spectrum of a known standard, the identity of the compound can be confirmed with high confidence. Furthermore, the purity of the sample can be assessed by the presence of any additional peaks in the chromatogram. ntnu.no

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis of compounds that may have limited thermal stability or volatility, making it well-suited for many natural products like this compound. researchgate.net This method allows for the precise measurement of the compound's concentration in a sample.

The analysis involves pumping a liquid solvent (mobile phase) containing the sample through a column packed with a solid adsorbent material (stationary phase). researchgate.net For a moderately polar compound like this compound, reversed-phase HPLC is commonly employed, using a non-polar stationary phase (e.g., C18) and a polar mobile phase, often a mixture of water with acetonitrile (B52724) or methanol (B129727). nih.gov

As the sample passes through the column, this compound separates from other components based on its differential partitioning between the mobile and stationary phases. The time it takes for the compound to travel through the column to the detector is known as its retention time, which is a characteristic feature used for identification under specific conditions. A detector, such as an Ultraviolet (UV) detector set at a wavelength where the analyte absorbs light, or an Evaporative Light Scattering Detector (ELSD), is used to detect the compound as it elutes. researchgate.net For quantification, a calibration curve is constructed by running known concentrations of a pure standard of this compound and plotting the detector response against concentration. researchgate.net The concentration in an unknown sample can then be determined by comparing its detector response to the calibration curve.

To handle complex biological matrices or to achieve higher sensitivity and specificity, advanced hyphenated techniques are utilized.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the powerful separation capabilities of HPLC with the highly sensitive and specific detection of tandem mass spectrometry. nih.govunitn.it After separation by LC, the eluted this compound enters the mass spectrometer. In the first stage of MS, a specific ion (the precursor ion), typically the molecular ion [M+H]⁺, is selected. This ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage of MS. chromatographyonline.com This process, known as Multiple Reaction Monitoring (MRM), is exceptionally specific and sensitive, allowing for accurate quantification even at very low levels and in complex samples. chromatographyonline.com

Two-Dimensional Gas Chromatography (GCxGC) offers significantly enhanced separation power compared to conventional GC. ugm.ac.id This technique uses two different capillary columns connected in series. The effluent from the first column is trapped, focused, and then rapidly re-injected onto the second, shorter column for a second dimension of separation. ugm.ac.id This results in a highly detailed two-dimensional chromatogram, providing superior resolution of individual components in a complex mixture. When coupled with a mass spectrometer (GCxGC-MS), it provides an unparalleled ability to separate and identify co-eluting compounds.

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation of this compound, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed molecular structure of an organic compound.

Proton (¹H) NMR provides information about the different types of protons in the molecule and their chemical environments. The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals key structural features. smolecule.com A characteristic singlet peak appearing around δ 3.70 ppm confirms the presence of the three protons of the methyl ester group (-OCH₃). smolecule.comaocs.org Other signals in the spectrum correspond to the various methyl, methylene, and methine protons of the complex triterpenoid skeleton.

Carbon-13 (¹³C) NMR provides information about the different carbon atoms in the molecule. The ¹³C NMR spectrum of this compound displays 31 distinct carbon signals, consistent with its molecular formula. smolecule.com Two notable downfield signals are crucial for its identification: a resonance at approximately δ 217-220 ppm, characteristic of the ketone carbonyl carbon at the C-3 position, and another signal around δ 177-179 ppm, corresponding to the carbonyl carbon of the methyl ester group at C-28. smolecule.com The remaining signals correspond to the other carbons of the pentacyclic structure.

| Technique | Functional Group | Observed Chemical Shift (ppm) |

|---|---|---|

| ¹H NMR | Methyl Ester (-OCH₃) | ~3.70 |

| ¹³C NMR | Ketone Carbonyl (C-3) | ~217-220 |

| Ester Carbonyl (C-28) | ~177-179 |

Mass Spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides critical information about the molecular weight and elemental composition of a compound.

Standard Mass Spectrometry analysis of this compound reveals its molecular weight. The molecular ion peak [M]⁺ is observed at an m/z of 484, which is consistent with the calculated molecular weight of 484.71 g/mol for the molecular formula C₃₁H₄₈O₄. smolecule.com The fragmentation pattern produced by techniques like Electron Impact (EI-MS) provides further structural confirmation. smolecule.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of a molecule. For this compound, HRMS would confirm the molecular formula C₃₁H₄₈O₄ by matching the experimentally measured exact mass to the theoretically calculated mass, thereby distinguishing it from other potential compounds with the same nominal mass. smolecule.com

| Parameter | Information | Value |

|---|---|---|

| Molecular Formula | Elemental Composition | C₃₁H₄₈O₄ |

| Calculated Molecular Weight | Nominal Mass | 484.71 g/mol |

| Mass Spectrometry (MS) | Molecular Ion Peak [M]⁺ (m/z) | 484 |

| High-Resolution Mass Spectrometry (HRMS) | Confirms Exact Mass | Confirms C₃₁H₄₈O₄ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic methods are indispensable for the structural elucidation and quantification of this compound. Infrared (IR) spectroscopy provides functional group information, while Ultraviolet-Visible (UV-Vis) spectroscopy offers insights into the electronic transitions within the molecule.

The infrared spectrum of this compound is distinguished by characteristic absorption bands that correspond to its key functional groups. smolecule.com The presence of a ketone at the C-3 position and a methyl ester at the C-28 position gives rise to two distinct carbonyl (C=O) stretching vibrations. Due to their different chemical environments, these peaks are well-resolved. The carbonyl stretch of the six-membered ring ketone at C-3 typically appears as a strong band in the region of 1700–1710 cm⁻¹. smolecule.com The carbonyl stretching vibration for the methyl ester group is observed at a slightly higher frequency, generally between 1730–1740 cm⁻¹. smolecule.com

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ketone (C-3) | C=O Stretch | 1700 - 1710 | Strong |

| Methyl Ester (C-28) | C=O Stretch | 1730 - 1740 | Strong |

| C-H (Alkyl) | Stretch | 2850 - 3000 | Medium-Strong |

| C-O (Ester) | Stretch | 1150 - 1250 | Medium |

In UV-Vis spectroscopy, the analysis of triterpenoids like this compound can be challenging due to the general lack of strong chromophores in their structure. nih.govnih.gov The pentacyclic triterpenoid skeleton itself does not absorb significantly in the standard UV-Vis range (200-800 nm). The primary electronic transition of interest arises from the isolated ketone functional group. Saturated ketones typically exhibit a weak absorption band corresponding to an n→π* (n-to-pi-star) transition. researchgate.net For this compound, this absorption is expected to occur in the near-UV region, with a maximum absorption wavelength (λmax) around 280-300 nm. researchgate.net This absorption is generally of low molar absorptivity, which can limit the sensitivity of detection for quantitative analysis using UV-Vis spectrophotometry alone. nih.gov

Sample Preparation and Derivatization Strategies for Analysis

Effective sample preparation is paramount for the accurate analysis of this compound, whether it is isolated from a natural source or synthesized. These strategies often involve extraction and purification, followed by chemical derivatization to enhance analytical performance.

Extraction and Purification from Natural Sources

This compound is a derivative of pomolic acid, a naturally occurring pentacyclic triterpenoid found in various plant species, including those of the Rosaceae and Lamiaceae families. japsonline.comjapsonline.com The extraction and purification protocols for the parent compound, pomolic acid, provide a framework for obtaining the necessary precursor for methylation or for isolating related compounds.

A common initial step is solvent extraction from dried and powdered plant material. mdpi.com The choice of solvent is critical and is based on the polarity of the target compounds. For triterpenoic acids, moderately polar solvents are often employed. An extraction might begin with a nonpolar solvent like hexane (B92381) to remove lipids and chlorophylls, followed by extraction with a more polar solvent such as methanol, ethanol, or ethyl acetate (B1210297) to isolate the triterpenoids. researchgate.net

Following initial extraction, the crude extract is typically subjected to various chromatographic techniques for purification. A multi-step process is often necessary to achieve high purity. This can include:

Column Chromatography: Crude extracts are often first fractionated using silica (B1680970) gel or alumina (B75360) column chromatography, eluting with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate mixtures).

Macroporous Resin Chromatography: This technique is effective for enriching and purifying triterpenoids from complex plant extracts. The extract is passed through the resin, which adsorbs the target compounds, and they are subsequently eluted with a suitable solvent like ethanol.

Recrystallization: As a final purification step, the isolated compound can be recrystallized from a suitable solvent mixture, such as hexane-diethyl ether, to yield a highly purified crystalline product. researchgate.net

Derivatization for Enhanced Chromatographic Performance

Triterpenoids often pose challenges for chromatographic analysis due to their low volatility and lack of strong UV-absorbing or fluorescent moieties. nih.gov Chemical derivatization is a powerful strategy employed to overcome these limitations, significantly improving separation and detection sensitivity in methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

For HPLC analysis, where UV or fluorescence detectors are commonly used, pre-column derivatization is employed to attach a chromophore or fluorophore to the analyte. nih.gov Since the triterpenoid structure of this compound lacks a native chromophore suitable for sensitive UV detection, derivatization is a key strategy. nih.gov This typically targets the carboxyl group of the parent acid before methylation, or other reactive functional groups if present. Reagents such as acid chlorides or those containing highly conjugated aromatic systems can be used to introduce a tag that absorbs strongly in the UV-Vis region or fluoresces, thereby dramatically lowering the limits of detection. acs.orgrsc.org

For GC analysis, volatility and thermal stability are critical. The high molecular weight and polarity of triterpenoids make them unsuitable for direct GC analysis. Derivatization, most commonly through silylation , is used to convert non-volatile compounds into more volatile and thermally stable derivatives. youtube.com This process involves replacing the active hydrogen atoms of hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. youtube.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used for this purpose. brjac.com.br The resulting TMS ethers are significantly more volatile, allowing them to be readily analyzed by GC-Mass Spectrometry (GC-MS), which provides both separation and structural information. researchgate.netresearchgate.net

| Analytical Technique | Purpose of Derivatization | Common Reagent Class | Example Reagent | Target Functional Group |

|---|---|---|---|---|

| HPLC-UV/FLD | Enhance detection sensitivity | Fluorescent Labeling Reagents | Acridone-9-ethyl-p-toluenesulfonate (AETS) | Carboxylic Acid |

| HPLC-UV/FLD | Enhance detection sensitivity | UV-Absorbing Reagents | 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride | Carboxylic Acid / Hydroxyl |

| GC-MS | Increase volatility & thermal stability | Silylating Agents | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Hydroxyl |

Computational and in Silico Studies

Molecular Docking Simulations with Biological Targets

Currently, there is no specific data available in the scientific literature detailing molecular docking studies of 3-Oxopomolic acid methyl ester with specific biological targets. Such studies are crucial for predicting the binding affinity and interaction patterns of a ligand with a protein's active site, thereby suggesting potential mechanisms of action. For a comprehensive understanding, data from such simulations would typically be presented as follows:

Table 8.1: Hypothetical Molecular Docking Results for this compound

| Biological Target | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not available | Data Not Available |

| Data Not Available | Data Not Available | Data Not available | Data Not Available |

Molecular Dynamics Simulations to Understand Binding Stability

Similarly, there is a notable absence of published molecular dynamics (MD) simulation studies for this compound. MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, assessing the stability of their interaction. Key parameters from such simulations, like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), are vital for confirming the stability of the docked pose.

Table 8.2: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of a this compound Complex

| Simulation Parameter | Value | Interpretation |

|---|---|---|

| Average RMSD (ligand) | Data Not Available | Indicates the stability of the ligand's position in the binding site. |

| Average RMSF (binding site residues) | Data Not Available | Highlights the flexibility of amino acids in the binding pocket. |

Prediction of Pharmacokinetic Properties (ADMET prediction for research purposes)

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery to assess the druglikeness of a compound. For this compound, a specific and comprehensive ADMET profile from computational studies has not been published. Such a profile would typically include predictions for a range of pharmacokinetic parameters.

Table 8.3: Representative ADMET Profile for a Research Compound

| ADMET Property | Predicted Value | Acceptable Range (for research) |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption (%) | Data Not Available | > 80% |

| Caco-2 Permeability (logPapp) | Data Not Available | > 0.9 |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Data Not Available | LogBB > 0.3 |

| Plasma Protein Binding (%) | Data Not Available | < 90% |

| Metabolism | ||

| CYP2D6 Inhibitor | Data Not Available | No |

| CYP3A4 Inhibitor | Data Not Available | No |

| Excretion | ||

| Total Clearance (log ml/min/kg) | Data Not Available | Varies |

| Toxicity | ||

| AMES Toxicity | Data Not Available | Non-mutagenic |

De Novo Drug Design Approaches Based on this compound Scaffold

The use of the this compound scaffold in de novo drug design, which involves the computational generation of novel molecular structures with desired properties, is an area ripe for exploration. The core triterpenoid (B12794562) structure offers a foundation for creating new derivatives with potentially enhanced activity and improved pharmacokinetic profiles. However, at present, there are no published examples of novel drug candidates designed using this specific scaffold. Future research in this area could lead to the development of new therapeutic agents based on this natural product.

Future Research Directions and Research Significance

Exploration of Novel Synthetic Pathways for Scalable Production

The availability of 3-Oxopomolic acid methyl ester is a significant bottleneck for extensive biological evaluation. While it can be sourced from natural plant extracts, isolation often yields small quantities, hindering preclinical development. biosynth.commdpi.com Current synthetic strategies include direct esterification of 3-oxopomolic acid and multi-step sequences involving reactions like the Diels-Alder reaction. smolecule.com However, these methods may not be suitable for large-scale, cost-effective production.

Future research must focus on developing highly efficient, step-economical, and scalable synthetic routes. A key strategy could be the semi-synthesis from more abundant natural triterpenoids, such as abietic acid, which has been successfully used as a starting material for other complex diterpenes. nih.govrsc.org The development of novel catalytic methods that can tolerate the compound's multiple functional groups is crucial. researchgate.net Establishing a robust and scalable synthesis is a foundational step to supply the necessary quantities for in-depth biological studies and the synthesis of advanced analogs. nih.gov

| Synthesis Strategy | Description | Potential Advantages |

| Semi-synthesis | Modification of abundant, structurally related natural products (e.g., other triterpenoids) to yield the target compound. | Cost-effective starting materials, potentially fewer steps. |

| Total Synthesis | Complete chemical synthesis from simple, commercially available precursors. | High control over stereochemistry, facilitates analog synthesis. |

| Catalytic Methods | Employing novel catalysts to improve the efficiency and selectivity of key reaction steps (e.g., C-H functionalization). | Increased yield, reduced waste, milder reaction conditions. nih.gov |

| Flow Chemistry | Performing reactions in continuous-flow reactors instead of batch processes. | Improved safety, scalability, and reproducibility. nih.gov |

Design and Synthesis of Advanced Analogs with Improved Potency and Selectivity

The native structure of this compound serves as a valuable scaffold for medicinal chemistry campaigns. smolecule.com The development of analogs is a critical step toward enhancing its therapeutic properties, such as potency and target selectivity, while potentially reducing off-target effects. researchgate.net

Future efforts should systematically explore structure-activity relationships (SAR) by modifying the key functional groups. rsc.org Strategic modifications could include:

Modification of the C-3 Ketone: Reduction to a hydroxyl group or conversion to other functionalities like oximes or hydrazones could significantly alter biological activity.

Variation of the C-28 Ester: Synthesizing a library of esters with different alkyl or aryl groups can modulate the compound's lipophilicity and pharmacokinetic properties.

Modification of the Triterpenoid (B12794562) Backbone: Introducing substituents at various positions on the pentacyclic core could lead to enhanced interactions with specific biological targets.

The synthesis of these derivatives will enable a comprehensive evaluation of how structural changes impact biological efficacy, leading to the identification of lead compounds with superior pharmacological profiles. researchgate.net

Identification of Additional Molecular Targets and Signaling Pathways

While this compound is suggested to have anti-inflammatory and metabolic-modulating properties, its precise molecular targets are not well understood. smolecule.combiosynth.com The parent compound, pomolic acid, has been shown to inhibit enzymes like human topoisomerases I and II, which are crucial in cancer progression. mdpi.com It is plausible that the methyl ester derivative shares some of these targets or interacts with others.

Future research must employ a range of modern biochemical and cell biology techniques to deconstruct its mechanism of action. This includes:

Target Identification Studies: Using techniques such as affinity chromatography, proteomics, and thermal shift assays to identify specific protein binding partners.

Enzyme Inhibition Assays: Screening the compound against panels of kinases, proteases, and other enzymes implicated in cancer and inflammation.

Pathway Analysis: Investigating the compound's effect on key signaling pathways, such as NF-κB (inflammation), PI3K/Akt (cell survival), and AMPK (metabolism), using reporter assays and western blotting.

In Silico Modeling: Employing molecular docking studies to predict interactions with potential targets and guide the design of more potent analogs. frontiersin.org

Uncovering the molecular targets is essential for understanding the compound's therapeutic potential and for identifying patient populations that might benefit most from its application. nih.gov

Preclinical Investigations in Broader Disease Models

Initial biological studies provide a rationale for exploring the efficacy of this compound in a wider range of disease contexts. smolecule.combiosynth.com The potential anti-inflammatory, anticancer, and metabolic properties need to be validated through rigorous preclinical testing.

Future in vitro and in vivo studies should be expanded to include:

Oncology: Evaluating its cytotoxic and anti-proliferative effects against a broad panel of human cancer cell lines, including those from lung, breast, and colon cancers. mdpi.comrsc.org Subsequent in vivo studies in xenograft or genetically engineered mouse models would be the next logical step.

Inflammatory Diseases: Testing its efficacy in animal models of chronic inflammatory conditions such as rheumatoid arthritis, inflammatory bowel disease, or neuroinflammation.

Metabolic Disorders: Investigating its potential to modulate glucose metabolism, lipid profiles, and insulin (B600854) sensitivity in animal models of type 2 diabetes and non-alcoholic fatty liver disease. biosynth.com

These preclinical investigations are critical for establishing a proof-of-concept for its therapeutic utility and for gathering the necessary data to support potential future clinical development. nih.gov

Q & A

Q. What are the validated methods for synthesizing 3-Oxopomolic acid methyl ester, and how can its purity be optimized?

this compound is typically synthesized via esterification of the parent acid using methanol under acidic or alkaline conditions. For β-keto esters like methyl 3-oxo-pentanoate (a structural analog), one-step synthesis from methyl bromoacetate and propionitrile has been reported . To optimize purity:

- Use gas chromatography (GC) with polar cyanosilicone columns (e.g., SP-2560) to resolve geometric isomers and monitor reaction progress .

- Purify via silica gel chromatography, followed by recrystallization in hexane/ethyl acetate mixtures.

- Confirm purity (≥95%) using GC-MS with retention time matching to reference standards (e.g., Wiley library) .

Q. What analytical techniques are recommended for characterizing this compound?

GC-MS and high-performance liquid chromatography (HPLC) are primary methods:

- GC-MS : Use a 100 m SP-2560 column with a temperature gradient (60°C to 280°C at 5°C/min) to resolve methyl esters. Compare retention indices to FAME standards (C4-C24) .

- HPLC : Employ a Shim-pack CLC-SIL column with fluorescence detection (ex: 295 nm, em: 330 nm) for sensitive quantification .

- Structural confirmation via NMR (¹H/¹³C) and FT-IR to identify ketone (C=O, ~1700 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) functional groups .

Q. How should this compound be stored to ensure stability?

- Store at -20°C in airtight, amber vials to prevent oxidation and hydrolysis .

- Avoid exposure to moisture: use desiccants and anhydrous solvents during handling .

- Monitor degradation via periodic GC analysis; shelf life exceeds 4 years under optimal conditions .

Advanced Research Questions

Q. What pharmacological mechanisms are hypothesized for this compound, and how can they be experimentally validated?

Structural analogs (e.g., tormentic acid methyl ester) exhibit anti-inflammatory and antitumor activity via NF-κB inhibition and apoptosis induction . To validate mechanisms:

- Conduct in vitro assays : Measure cytokine suppression (e.g., TNF-α, IL-6) in LPS-stimulated macrophages.

- Use molecular docking to assess binding affinity to NF-κB or COX-2 targets.

- Perform in vivo studies : Administer the compound in rodent models of inflammation (e.g., carrageenan-induced paw edema) and monitor biomarker levels via ELISA .

Q. How can structural modifications enhance the bioactivity of this compound?

- Ester group optimization : Replace the methyl group with ethyl or benzyl esters to modulate lipophilicity and membrane permeability .

- Ketone functionalization : Introduce α,β-unsaturated ketones to enhance electrophilic reactivity for targeted covalent binding .

- Evaluate derivatives using SAR (structure-activity relationship) studies, focusing on cytotoxicity (MTT assay) and pharmacokinetic properties (e.g., metabolic stability in liver microsomes) .

Q. How can contradictions in chromatographic data for methyl esters be resolved?

Discrepancies in retention times or peak splitting may arise from:

- Isomerization : Use highly polar GC columns (e.g., cyanosilicone) to separate cis/trans isomers .

- Degradation artifacts : Confirm sample integrity via NMR and repeat analysis under inert atmospheres .

- Column calibration : Validate with certified FAME standards (e.g., decanedioic acid dimethyl ester) and adjust temperature gradients to improve resolution .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Key challenges include:

- Byproduct formation : Optimize reaction stoichiometry (e.g., molar ratio of acid to methanol) and use catalysts like sulfuric acid or DMAP to minimize side reactions .

- Purification bottlenecks : Implement continuous chromatography or centrifugal partition chromatography for high-throughput purification .

- Reproducibility : Standardize protocols for solvent removal (e.g., rotary evaporation under reduced pressure) and intermediate characterization .

Methodological Notes

-

Data Tables :

Parameter GC Conditions (FAME Analysis) HPLC Conditions (Tocopherols) Column SP-2560 (100 m, 0.25 mm ID) Shim-pack CLC-SIL (25 cm, 4.6 mm ID) Temperature Gradient 60°C → 280°C (5°C/min) Isocratic (hexane:isopropyl alcohol) Detection Flame Ionization Detector Fluorescence (295/330 nm) -

Safety : Always handle β-keto esters under fume hoods; use PPE to avoid dermal/ocular exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.